molecular formula C10H7NO5 B8288193 6,7-Methylenedioxy-3-nitrochromene

6,7-Methylenedioxy-3-nitrochromene

Cat. No. B8288193
M. Wt: 221.17 g/mol
InChI Key: JRTRWYLTILKTDP-UHFFFAOYSA-N
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Patent
US08318938B2

Procedure details

Aldehyde (2a) (6 g, 36.14 mmol) was dissolved in 300 ml of CH2Cl2 along with 3.1 ml of dibutylamine (18.16 mmol) and 10.72 g of phthalic anhydride in a two necked flask equipped with a Dean-Stark trap, a condenser and a dropping funnel. Nitroethanol (7 ml 97.69 mmol) was added dropwise over a period of 18 hours, while the solution was stirred at reflux. After addition, the reaction was stirred for an additional 24 hrs. The flask was then cooled to room temperature, filtered and the solution extracted with 2 M NaOH (300 ml×3) and brine (100 ml), then dried over MgSO4. The solvent was then evaporated to leave a concentrated solution which was passed through a short column of silica to remove dark polar impurities. The isolated material was recrystallized from methanol to give 4.89 g (61% yield) of the title compounds as red needles: mp 139° C.; 1H-NMR (CDCl3) δ 5.20 (s, 2, ArOCH2), 6.02 (s, 2, OCH2O), 6.49 (s, 1, ArH), 6.69 (s, 1, ArH), 7.75 (s, 1, ArCH).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Nitroethanol
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH:11]=O)=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.C(NCCCC)CCC.C1(=O)OC(=O)C2=CC=CC=C12.[N+:33]([CH:36](O)[CH3:37])([O-:35])=[O:34]>C(Cl)Cl>[CH2:8]1[O:7][C:6]2[CH:10]=[C:2]3[C:3]([CH:11]=[C:36]([N+:33]([O-:35])=[O:34])[CH2:37][O:1]3)=[CH:4][C:5]=2[O:9]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC=1C(=CC2=C(OCO2)C1)C=O
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
10.72 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Nitroethanol
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap, a condenser and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 24 hrs
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 2 M NaOH (300 ml×3) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
to leave a concentrated solution which
CUSTOM
Type
CUSTOM
Details
to remove dark polar impurities
CUSTOM
Type
CUSTOM
Details
The isolated material was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3C=C(COC3=CC2O1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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